molecular formula C18H17ClN4O B2605850 1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-03-9

1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2605850
CAS No.: 866896-03-9
M. Wt: 340.81
InChI Key: PDNQFCDFTFBBRK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core, a scaffold recognized for its significant potential in medicinal chemistry and chemical biology research. This compound is of high interest for early-stage pharmacological profiling and investigation into novel therapeutic targets, particularly in oncology. The structural architecture of this molecule, which incorporates substituted aryl groups via a carboxamide linker, is characteristic of compounds that demonstrate bioactivity by interacting with critical cellular proteins. Researchers investigating cancer therapeutics may find this compound particularly relevant. Triazole-containing analogs have been shown to exhibit potent anticancer activity against diverse cancer cell lines, with some demonstrating efficacy against CNS cancer, renal cancer, and leukemia cell lines in preliminary screenings . The molecular design suggests potential as a modulator of tubulin dynamics, a well-validated target for anticancer agents. Molecular docking studies on similar triazole-carboxamide structures have revealed efficient binding affinities at the tubulin-colchicine or tubulin-combretastatin A-4 binding sites, often mediated through key hydrogen bond and halogen bond interactions with residues like Asn258 . This mechanism can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in proliferating cells. Beyond oncology, the core triazole pharmacophore is versatile and present in compounds investigated for inhibiting various signaling pathways, including the Wnt/β-catenin pathway, which is implicated in cancer, metabolic diseases, and non-alcoholic fatty liver disease . This suggests broad utility for this compound as a chemical probe for exploring fundamental biological processes. In silico ADME and toxicity predictions for related triazole compounds generally indicate favorable drug-like properties, typically complying with Lipinski's Rule of Five, which is a positive indicator for their potential as lead compounds in drug discovery campaigns . This reagent is provided exclusively for research applications in laboratory settings.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-7-8-15(9-12(11)2)20-18(24)17-13(3)23(22-21-17)16-6-4-5-14(19)10-16/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNQFCDFTFBBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 3-chlorophenyl azide, and the alkyne is 3,4-dimethylphenylacetylene.

    Carboxamide Formation: The resulting triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group. This step typically requires a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Triazole derivatives are used in the development of new materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution: Chlorine at R1 (e.g., 3b in ) increases molecular weight and melting point compared to non-halogenated analogs (3a), likely due to stronger intermolecular forces .
  • Methyl vs.

Isosteric Replacements: 1,2,3-Triazole vs. 1,2,4-Triazole

describes 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, a structural isomer of the target compound. Key differences include:

  • Ring Position : The 1,2,4-triazole isomer showed moderate binding affinity for CDK2/cyclin A and CDK4/cyclin D (IC50 ~30 µM in cell assays), whereas 1,2,3-triazole derivatives (e.g., ) exhibited improved drug-likeness but slightly reduced potency .
  • Synthetic Accessibility : 1,2,3-Triazoles are often synthesized via CuAAC (copper-catalyzed azide-alkyne cycloaddition), while 1,2,4-triazoles require alternative routes, such as heterocyclization of thiosemicarbazides .

Biological Activity

1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C18H17ClN4OC_{18}H_{17}ClN_4O with a molecular weight of approximately 340.81 g/mol. The compound features a triazole ring that is known for its ability to interact with various biological targets, making it a subject of interest in drug discovery.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The process can include:

  • Formation of azides from anilines.
  • Cycloaddition reactions to create the triazole structure.
  • Carboxamide formation through acylation reactions.

The purity of synthesized compounds is often above 95%, and characterization is achieved using techniques such as NMR and IR spectroscopy.

Antitumor Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro assays indicated that the compound showed promising activity against various cancer cell lines, including lung cancer (H460) and colon cancer (HT29), with IC50 values indicating effective cytotoxicity.
  • Mechanism of Action : The compound's mechanism likely involves apoptosis induction and reactive oxygen species (ROS) generation, which are critical pathways in cancer cell death. Western blot analyses have shown increased expression of proteins associated with apoptosis following treatment with the compound.
Cell Line IC50 Value (μM) Mechanism
H4606.06Apoptosis induction
HT298.25ROS generation

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : Triazole derivatives are known to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and pathologies.
  • Histone Deacetylase Activity : Some studies suggest that similar compounds may exhibit inhibitory effects on histone deacetylases (HDAC), which are targets in cancer therapy.

Case Studies

Several case studies have explored the biological activity of triazole derivatives similar to this compound:

  • Study on Antiproliferative Activity : A study evaluated a series of triazole derivatives against multiple cancer cell lines and reported significant growth inhibition correlating with specific structural features such as halogen substitutions.
  • Research on Antibacterial Properties : Some derivatives demonstrated antibacterial activity against strains like E. coli, suggesting broader therapeutic potential beyond oncology.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurposeYield (%)
1CuI, DMSO, 80°CTriazole ring formation65–75
2EDC/HOBt, DCM, RTAmide bond formation70–85
3HPLC (ACN/H₂O)Purification>95 purity

Basic: Which spectroscopic techniques confirm the compound’s structure?

Answer:
Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 120–150 ppm for triazole carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 381.1) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) .

Advanced: How can researchers resolve contradictions in reported biological activities?

Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ variability across studies) require:

  • Standardized Assays : Replicate experiments using consistent cell lines (e.g., MCF-7 for cancer studies) and controls .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) .
  • Computational Validation : Molecular docking to compare binding modes with targets like kinases or microbial enzymes .

Example : A study resolved conflicting antifungal data by adjusting assay pH, revealing pH-dependent target interactions .

Advanced: What computational methods predict this compound’s binding affinity?

Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., CYP450 enzymes). Key residues (e.g., Phe227) form π-π interactions with the triazole ring .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Basic: What are common biological targets for triazole derivatives like this compound?

Answer:

  • Cancer Targets : Tyrosine kinases (e.g., EGFR) and apoptosis regulators (e.g., Bcl-2) .
  • Microbial Targets : Fungal CYP51 and bacterial DNA gyrase .
  • Inflammatory Targets : COX-2 inhibition via triazole-mediated hydrogen bonding .

Q. Table 2: Reported Bioactivities of Analogous Compounds

TargetActivity (IC₅₀)Model SystemReference
EGFR2.3 µMHeLa cells
CYP510.8 µMC. albicans

Advanced: How does crystallographic data inform reactivity studies?

Answer:
X-ray crystallography reveals:

  • Bond Lengths : Triazole N-N bonds (~1.31 Å) influence ring stability .
  • Intermolecular Interactions : Chlorophenyl groups participate in halogen bonding (Cl···O, 3.2 Å) with protein residues .
  • Torsional Angles : Substituent orientation (e.g., 3,4-dimethylphenyl) affects steric hindrance and solubility .

Example : A crystal structure of a related compound showed a 15° dihedral angle between triazole and chlorophenyl rings, correlating with enhanced membrane permeability .

Advanced: How are SAR studies designed for this compound?

Answer:
Structure-Activity Relationship (SAR) studies involve:

Analog Synthesis : Modify substituents (e.g., replace Cl with F or methyl groups) .

Bioactivity Profiling : Test analogs against panels of enzymes/cell lines.

Data Analysis : Use clustering algorithms (e.g., PCA) to identify critical substituents .

Key Finding : 3-Chlorophenyl enhances cytotoxicity 3-fold compared to 4-chlorophenyl analogs .

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